molecular formula C10H13N3 B015110 3-(Dimethylaminomethyl)-7-azaindole CAS No. 5654-92-2

3-(Dimethylaminomethyl)-7-azaindole

Cat. No.: B015110
CAS No.: 5654-92-2
M. Wt: 175.23 g/mol
InChI Key: RFLCFQLBXWLHKX-UHFFFAOYSA-N
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Description

3-(Dimethylaminomethyl)-7-azaindole is a heterocyclic compound that features an indole core structure with a dimethylaminomethyl substituent at the 3-position and a nitrogen atom at the 7-position

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 7-azaindoles, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-azagramine may interact with multiple targets in the body.

Mode of Action

It’s known that indole derivatives can bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 7-azagramine may interact with its targets through receptor binding, leading to various biological effects.

Biochemical Pathways

It’s known that indole derivatives can affect various biological activities This suggests that 7-azagramine may influence multiple biochemical pathways, leading to a wide range of downstream effects

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s plausible that 7-azagramine may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and cellular metabolism, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminomethyl)-7-azaindole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminomethyl)-7-azaindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various alkyl or aryl groups.

Scientific Research Applications

3-(Dimethylaminomethyl)-7-azaindole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylaminomethyl)indole: Similar structure but lacks the nitrogen atom at the 7-position.

    7-Azaindole: Lacks the dimethylaminomethyl group at the 3-position.

    3-(Dimethylaminomethyl)-5-azaindole: Similar structure with the nitrogen atom at the 5-position instead of the 7-position.

Uniqueness

3-(Dimethylaminomethyl)-7-azaindole is unique due to the presence of both the dimethylaminomethyl group and the nitrogen atom at the 7-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLCFQLBXWLHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419386
Record name 7-azagramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-92-2
Record name 5654-92-2
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Record name 7-azagramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylaminomethyl)-7-azaindole
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Synthesis routes and methods I

Procedure details

1H-Pyrrolo[2,3-b]pyridine (94, 5.0 g, 42 mmol), dimethylamine hydrochloride (3.8 g, 46 mmol), formaldehyde (1.4 g, 46 mmol) and isopropyl alcohol (220.0 mL) were combined in a pressure tube. The reaction mixture was stirred at 20° C. for 12 hours and then refluxed for 2 hours. The clear solution was evaporated to dryness in vacuo. Water (40 mL) and concentrated hydrochloric acid (4 mL) were added to the residue. The mixture was extracted with ether and then made strongly basic with potassium carbonate. The basified aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified by silica gel chromatography to give the compound (109, 5.0 g, 68%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 7-azaindole (150 g), dimethylamine hydrochloride (114 g) and 1-butanol (1.275 L) was added a 37% aqueous formaldehyde solution (103 g), and the mixture was stirred on a 120° C. oil bath for 2.5 hours. The reaction solution was cooled to around 40° C., and placed into water (1.35 L), concentrated hydrochloric acid (54 mL) and methyl tert-butyl ether (MTBE) (630 mL) were added, the mixture was stirred, the layers were separated, and the aqueous layer was taken. This aqueous layer was further washed with MTBE, and a 48% aqueous sodium hydroxide solution was added. This was extracted with chloroform, and a small amount of methanol was added to the extraction solution, followed by drying with anhydrous sodium sulfate. A desiccant was distilled off, followed by concentration under reduced pressure, to obtain the title compound (179 g) having the following physical property values.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
1.275 L
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.35 L
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a 3-neck round bottom flask was added Isopropyl alcohol (320.0 mL) followed by the addition of 1H-pyrrolo[2,3-b]pyridine 1 (7.10 g, 60.1 mmol), dimethylamine hydrochloride (5.4 g, 0.066 mol), and formaldehyde (2.0 g, 0.066 mol). The reaction mixture was stirred at room temperature for 12 hours, and then refluxed for 30 minutes. The suspension solution was evaporated to dryness in vacuo. To the residue was added water (60.0 mL, 3.33 mol) and concentrated hydrochloric acid (6.0 mL, 0.20 mol). The water layer was extracted with ether and the aqueous layer was neutralized with potassium carbonate. The aqueous layer was extracted with methylene chloride, dried over sodium sulfate and concentrated to give product, which was then further washed with ether and dried to afford the product 2 (7.1 g, yield 67.4%), as a white solid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Three
Yield
67.4%

Synthesis routes and methods IV

Procedure details

A mixture of 1H-pyrrolo[2,3-b]pyridine (59 g; 0.5 mol), dimethylamine hydrochloride (44.83 g; 0.55 mol) and paraformaldehyde (16.5 g; 0.55 mol) in n-butanol (700 mL) was heated at reflux for 20 minutes. The mixture was cooled to ambient temperature. The precipitated solid was collected by filtration and dried. The solid was then dissolved in water (800 mL), a few drops of HCl was added for complete solution. The aqueous solution was washed with diethyl ether. Solid potassium carbonate was then added to the aqueous phase until basic. The precipitated solid was collected, washed with water and dried to give 43.5 g (50% yield) of the title compound as an off-white solid, m.p. 161°-162° C. Anal. Calcd. for C10H13N3 : C, 68.54; H, 7.48; N, 23.95. Found: C, 68.28; H, 7.75; N, 23.99. Mass spectrum (DEI; M+) m/z 175. 1H-NMR (DMSO-d6 ; 400 MHz) δ 12.45 (br s, 1H), 8.14 (dd, 1H), 7.97 (dd, 1H), 7.32 (s, 1H), 7.01 (q, 1H), 3.51 (s, 2H), and 2.12 ppm (s, 6H).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
44.83 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

A mixture of 1H-pyrrolo[2,3-b]pyridine (18.07 g, 0.153 mol), dimethylamine hydrochloride (13.11 g, 0.161 mol) and paraformaldehyde (4.92 g, 0.164 mol) in n-butanol (500 ml) was heated at reflux for 35 minutes. The mixture was allowed to cool overnight and the precipitated solid collected by filtration. The filtrate was evaporated and the residue triturated with ethyl acetate to afford a second solid. The solids were combined, suspended in saturated aqueous potassium carbonate solution (500 ml) and extracted with dichloromethane (twice). The combined extracts were washed with saturated potassium carbonate (250 ml) then saturated sodium chloride solution (500 ml), dried (magnesium sulphate) then evaporated to a small volume, with the product crystallising out of solution during evaporation. Diethyl ether was added and the title compound collected as a solid (18.13 g, 67%). 1H NMR (360 MHz, DMSO-d6) δ2.19 (6H, s), 3.61 (2H, s), 7.03 (1H, dd, J1 =5, J2 =8 Hz), 7.36 (1H, d, J=2 Hz), 8.00 (1H, dd, J1 =2, J2 ==8 Hz), 8.20 (1H, dd, J1 =2, J2 =5 Hz), 11.47 (1H, broad s).
Quantity
18.07 g
Type
reactant
Reaction Step One
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described for 7-azagramine?

A1: The research emphasizes a catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [, ]. This is significant because it offers a potentially more environmentally friendly and cost-effective approach compared to traditional synthetic methods that may require metal catalysts or harsh solvents.

Q2: What can you tell us about the structure of 7-azagramine based on the provided information?

A2: While the papers don't delve into detailed spectroscopic data, we know that 7-azagramine, or 3-(Dimethylaminomethyl)-7-azaindole, is a heterocyclic compound. Its structure includes an indole ring with a nitrogen atom replacing carbon at the 7-position and a dimethylaminomethyl group substituted at the 3-position. Further spectroscopic characterization, such as NMR and mass spectrometry, would be needed to confirm its structure and purity.

Q3: Are there other research areas related to 7-azaindole derivatives mentioned in the papers?

A3: One of the papers briefly mentions "7-Azaindole derivatives" as a broader topic []. This suggests that 7-azagramine, being one such derivative, might share properties or potential applications with other compounds in this class. Further research on 7-azaindole derivatives would be needed to explore their potential biological activities and applications.

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